molecular formula C9H14N2O4S B1583512 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide CAS No. 49701-24-8

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide

Cat. No. B1583512
CAS RN: 49701-24-8
M. Wt: 246.29 g/mol
InChI Key: CISVVDNATRQDNU-UHFFFAOYSA-N
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Description

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide (also known as 2C-B) is a synthetic psychoactive substance that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-B is known for its hallucinogenic and empathogenic effects and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

2C-B acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also binds to other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action of 2C-B is not fully understood, but it is believed to modulate the activity of these receptors, leading to altered sensory perception, mood, and cognition.

Biochemical And Physiological Effects

2C-B has been shown to produce a range of biochemical and physiological effects, including altered sensory perception, mood, and cognition. It has also been shown to increase heart rate, blood pressure, and body temperature, and may cause nausea, vomiting, and diarrhea. Long-term use of 2C-B may lead to tolerance, dependence, and withdrawal symptoms.

Advantages And Limitations For Lab Experiments

2C-B has several advantages and limitations for use in lab experiments. Its psychoactive effects make it useful for studying the effects of serotonin receptor agonists on the central nervous system. However, its potential for abuse and dependence may limit its use in certain studies. Additionally, the lack of standardized dosing protocols and potential for adverse effects may make it difficult to use in clinical studies.

Future Directions

There are several future directions for research on 2C-B. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. Additionally, further studies are needed to fully understand its mechanism of action and potential long-term effects on the central nervous system. Standardized dosing protocols and clinical studies may also be needed to determine its safety and efficacy as a therapeutic agent.

Scientific Research Applications

2C-B has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. Studies have shown that 2C-B acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.

properties

IUPAC Name

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-11-16(12,13)9-5-7(14-2)6(10)4-8(9)15-3/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISVVDNATRQDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068507
Record name Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
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Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide

CAS RN

49701-24-8
Record name 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Source CAS Common Chemistry
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Record name Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
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Record name Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,5-dimethoxy-N-methylbenzenesulphonamide
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Record name 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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